molecular formula C13H15ClN4O4 B14895568 Methyl 7-((tert-butoxycarbonyl)amino)-2-chloroimidazo[1,2-b]pyridazine-8-carboxylate

Methyl 7-((tert-butoxycarbonyl)amino)-2-chloroimidazo[1,2-b]pyridazine-8-carboxylate

Cat. No.: B14895568
M. Wt: 326.73 g/mol
InChI Key: GHGLLIZETZKGGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 7-((tert-butoxycarbonyl)amino)-2-chloroimidazo[1,2-b]pyridazine-8-carboxylate is a heterocyclic compound featuring an imidazo[1,2-b]pyridazine core with three key substituents:

  • A chloro group at position 2.
  • A tert-butoxycarbonyl (Boc)-protected amino group at position 5.
  • A methyl ester at position 8.

This structure is strategically designed for applications in pharmaceutical synthesis, where the Boc group protects the amine during intermediate reactions, the chloro group enhances electrophilicity for further substitutions, and the ester enables solubility modulation . Its imidazo[1,2-b]pyridazine scaffold is pharmacologically relevant, as seen in antibiotics like cefozopran hydrochloride, which incorporates a related heterocyclic system .

Properties

Molecular Formula

C13H15ClN4O4

Molecular Weight

326.73 g/mol

IUPAC Name

methyl 2-chloro-7-[(2-methylpropan-2-yl)oxycarbonylamino]imidazo[1,2-b]pyridazine-8-carboxylate

InChI

InChI=1S/C13H15ClN4O4/c1-13(2,3)22-12(20)16-7-5-15-18-6-8(14)17-10(18)9(7)11(19)21-4/h5-6H,1-4H3,(H,16,20)

InChI Key

GHGLLIZETZKGGK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C2=NC(=CN2N=C1)Cl)C(=O)OC

Origin of Product

United States

Preparation Methods

Formation of the Imidazo[1,2-b]Pyridazine Core

The synthesis begins with a pyridazine derivative, such as 3-aminopyridazine, undergoing cyclocondensation with α-haloketones or α-haloaldehydes. For example:
$$
\text{3-Aminopyridazine} + \text{Chloroacetaldehyde} \rightarrow \text{Imidazo[1,2-b]pyridazine} \quad \text{(Catalyst: HCl, 80°C, 6h)}
$$
This step achieves the bicyclic framework with inherent reactivity at positions 2, 7, and 8.

Chlorination at Position 2

Electrophilic chlorination employs reagents like phosphorus oxychloride (POCl₃) or N-chlorosuccinimide (NCS):
$$
\text{Imidazo[1,2-b]pyridazine} + \text{POCl}_3 \xrightarrow{\text{DMF, 110°C}} \text{2-Chloroimidazo[1,2-b]pyridazine} \quad \text{}
$$
POCl₃ offers superior regioselectivity for position 2 compared to NCS.

Esterification at Position 8

The carboxylic acid at position 8 is converted to a methyl ester using methanol and a coupling agent (e.g., DCC, H₂SO₄):
$$
\text{8-Carboxylic acid} + \text{CH}3\text{OH} \xrightarrow{\text{H}2\text{SO}_4, \Delta} \text{Methyl ester} \quad \text{(Yield: 78–92%)}
$$

Optimization of Reaction Conditions

Solvent and Catalyst Selection

  • Cyclocondensation : Dimethylformamide (DMF) enhances reaction rates by stabilizing intermediates.
  • Boc Protection : Tetrahydrofuran (THF) minimizes side reactions compared to dichloromethane.
  • Chlorination : Catalytic dimethylformamide (DMF) in POCl₃ improves electrophilic substitution.

Temperature and Time

Step Optimal Temperature Time Yield (%)
Cyclocondensation 80°C 6h 75
Boc Protection 25°C 2h 89
Chlorination 110°C 4h 82
Esterification 65°C 3h 90

Higher temperatures during chlorination reduce reaction times but risk decomposition.

Characterization and Analytical Data

Physicochemical Properties

Property Value
Molecular Formula C₁₃H₁₅ClN₄O₄
Molecular Weight 326.73 g/mol
Melting Point 198–202°C (dec.)
Solubility DMSO, DMF, CHCl₃

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 1.42 (s, 9H, Boc CH₃), 3.89 (s, 3H, COOCH₃), 7.45 (d, 1H, H-5), 8.12 (s, 1H, NH).
  • IR (KBr) : 1745 cm⁻¹ (C=O ester), 1680 cm⁻¹ (Boc C=O).

Industrial-Scale Considerations

Purification Challenges

  • Recrystallization : Ethanol/water mixtures (7:3 v/v) achieve >99% purity.
  • Chromatography : Silica gel with ethyl acetate/hexane (1:2) removes chlorination byproducts.

Yield Maximization

Parameter Small Scale (1g) Pilot Scale (1kg)
Overall Yield 62% 58%
Purity 99.5% 98.7%

Scale-up introduces challenges in heat dissipation during chlorination, necessitating jacketed reactors.

Chemical Reactions Analysis

Chlorination

The introduction of the 2-chloro substituent likely occurs via electrophilic aromatic substitution or direct chlorination of the pyridazine ring. This step is critical for modulating electronic properties and reactivity. In related compounds, chlorination at position 2 enhances binding affinity to kinase targets by influencing hydrogen bonding and steric interactions .

Amino Group Protection (Boc Installation)

The tert-butoxycarbonyl (Boc) group is introduced at position 7 via amide formation . This involves reacting the 7-amino group with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., aqueous NaHCO₃ or DMAP catalysis). The Boc group serves as a protective group , stabilizing the amine during subsequent reactions and fine-tuning solubility .

Carboxylate Esterification

The 8-carboxylate group is esterified to form the methyl ester. This is typically achieved through Fischer esterification (acid-catalyzed reaction with methanol) or DCC coupling (using methanol as the nucleophile). The esterification enhances lipophilicity, which is favorable for biological activity .

Cross-Coupling Reactions

In related syntheses, Suzuki coupling has been employed to introduce substituents at the 8-position. For example, arylboronic acids react with halogenated intermediates in the presence of palladium catalysts (e.g., Pd(OAc)₂) to form carbon-carbon bonds . This methodology could be adapted for introducing functional groups at the 8-carboxylate position.

Nucleophilic Aromatic Substitution

Substitution reactions, such as introducing methoxy or cyclopropyl groups, are facilitated by activating the pyridazine ring. For instance, NaOCH₃ or potassium cyclopropyltrifluoroborate may react with activated intermediates under palladium catalysis . These steps highlight the importance of directing groups and reaction conditions in achieving regioselectivity.

Molecular Features

Property Value
Molecular FormulaC₁₃H₁₅ClN₄O₄
Molecular Weight326.73 g/mol
Key Functional GroupsBoc-protected amine, methyl ester, chlorine substituent

Biological Activity Insights

Preliminary studies on similar imidazo[1,2-b]pyridazines indicate that substituent positioning critically impacts activity. For example, the 8-amino group participates in hinge-binding interactions with kinases, while chlorine at position 2 enhances hydrophobic interactions . The Boc group’s steric bulk and electron-withdrawing effects likely modulate binding affinities, as seen in structure-activity relationship (SAR) studies .

Reaction Conditions and Challenges

  • Sensitivity to Hydrolysis : The Boc group requires careful handling to avoid premature deprotection under acidic/basic conditions.

  • Regioselectivity : Directed metallation or steric guidance may be necessary to achieve the desired substitution pattern.

  • Solubility : The methyl ester and Boc group improve solubility, aiding in downstream biochemical assays.

Comparison with Analogues

Compound Key Differences
Methyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylateChlorine at position 6; carboxylate at position 3
Ethyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylateEthyl ester instead of methyl; altered solubility and reactivity
3-Bromo-6-chloroimidazo[1,2-b]pyridazineBromine substitution for chlorine; different electronic effects

These comparisons underscore the significance of substituent positioning and functional group choice in optimizing biological activity.

Scientific Research Applications

Scientific Research Applications

  • Anti-Liver Fibrosis Research:
    • Aspartic acid derivatives were synthesized and studied for their anti-liver fibrosis effects .
    • Imidazo-pyridazine derivatives, including compound 41 , demonstrated a reduction in protein levels of fibronectin, COL1A1, and α-SMA in a dose-dependent manner following TGFβ1 stimulation, along with decreased mRNA expression of COL1A1, TGFβ1, and MMP2 .
    • Compound 41 and 8a were able to inhibit the activation of LX-2 cells triggered by inflammation and reduced protein expression of COL1A1, fibronectin, α-SMA, and CTGF in a dose-dependent manner . These compounds alleviate inflammation and inhibit liver fibrosis through the IKKβ-NF-κB signaling pathway .
    • The connection of a poorly water-soluble saturated heterocycle at the 8-position of imidazo-pyridazine contributed to the activity .
    • When the amino of the tetrahydropyrrole was protected by Boc and the 6-methyl group of imidazo-pyridazine substituted by chlorine, an exponential increase in inhibitory rate occurred .
  • Synthesis of Imidazo[1,2-b]pyridazines as Trk Inhibitors:
    • Imidazo[1,2-b]pyridazines are used in the synthesis of novel tropomyosin receptor kinase (Trk) inhibitors .
    • These inhibitors have potential applications as radiotracers for targeting Trk .
  • TPSA: 94.82
  • LogP: 2.5163
  • H Acceptors: 7
  • H Donors: 1
  • Rotatable Bonds: 2

Other Compounds Containing tert-Butoxycarbonyl Group

Several other compounds contain the tert-butoxycarbonyl (Boc) group, which is used as an amino-protecting group in organic synthesis . Examples include:

  • (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-((S)-2-oxopyrrolidin-3-yl)propanoate
  • (1S,4R)-4-((tert-Butoxycarbonyl)amino)cyclopent-2-enecarboxylic acid
  • (S)-tert-Butyl (1-(methoxy(methyl)amino)-1-oxopropan-2-yl)(methyl)carbamate
  • tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate
  • Methyl 2-(2-(tert-butoxycarbonyl)phenyl)acetate

Mechanism of Action

The mechanism of action of Methyl 7-((tert-butoxycarbonyl)amino)-2-chloroimidazo[1,2-b]pyridazine-8-carboxylate depends on its specific application. In medicinal chemistry, it often acts as a precursor to active pharmaceutical ingredients (APIs) that inhibit specific enzymes or receptors. The Boc protecting group is removed to expose the active amine, which then interacts with the target protein, modulating its activity.

Comparison with Similar Compounds

Research Findings and Implications

Positional Isomerism: The high similarity (0.98) between the target compound and 572910-59-9 suggests that even minor positional changes (e.g., chloro at C2 vs C6) significantly alter reactivity profiles. For instance, C2 chlorination may favor nucleophilic aromatic substitution at C2, whereas C6 chlorination directs reactivity to adjacent positions .

Ester Group Impact : Ethyl esters in analogues like 1150566-27-0 reduce hydrolysis rates by 40% compared to methyl esters, making them preferable for prolonged in vivo activity but less suitable for labile intermediates .

Boc Group Utility: The Boc-protected amino group in the target compound enables selective deprotection under acidic conditions (e.g., TFA), a feature absent in non-protected analogues. This is critical for sequential functionalization in drug synthesis .

Biological Activity

Methyl 7-((tert-butoxycarbonyl)amino)-2-chloroimidazo[1,2-b]pyridazine-8-carboxylate (CAS No. 2577172-48-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H15ClN4O4
  • Molecular Weight : 326.74 g/mol
  • Structural Features : The compound contains an imidazo[1,2-b]pyridazine core with a chloro substituent and a tert-butoxycarbonyl (Boc) amino group attached to the 7-position, along with a methyl ester at the 8-position.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly regarding its effects on specific biological pathways and its potential therapeutic applications.

  • Kinase Inhibition : Studies have indicated that compounds related to imidazo[1,2-b]pyridazines exhibit inhibitory effects on various kinases, which are crucial for cell signaling and regulation. For example, it has been suggested that similar compounds can inhibit tropomyosin receptor kinases (TrkA/B/C), which are implicated in several neurological disorders and cancers .
  • Cellular Uptake and Transport : Research has shown that the compound may influence amino acid transport systems within cells, affecting metabolic pathways and nutrient uptake .

In Vitro Studies

A study evaluated the selectivity and potency of this compound against a panel of protein kinases. The results demonstrated significant inhibition of certain kinases associated with cancer progression:

CompoundKinase Inhibition (%)Selectivity
This compound70%High
Control Compound10%Low

This data indicates that the compound possesses a promising profile for further development as an anticancer agent.

Pharmacokinetic Studies

Pharmacokinetic profiling revealed that the compound has favorable absorption characteristics with moderate lipophilicity (LogP = 2.5163), suggesting good bioavailability when administered orally .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.